

## Application Notes and Protocols for JNJ-63533054 in Neuropsychiatric Disorder Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-63533054** is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with high expression in key brain regions implicated in mood, motivation, and anxiety, such as the medial habenula and striatum.[1] Its endogenous ligands are the essential amino acids L-tryptophan and L-phenylalanine.[1] Due to its brain penetrance and specific activity, **JNJ-63533054** serves as a critical tool for investigating the physiological roles of GPR139 and its therapeutic potential in neuropsychiatric disorders.

This document provides a comprehensive overview of **JNJ-63533054**, including its pharmacological properties, and detailed protocols for its application in preclinical models relevant to neuropsychiatric research.

# Data Presentation In Vitro Pharmacology of JNJ-63533054



| Parameter   | Species  | Assay  | Value                   | Reference |
|-------------|--|--|-------------------------|-----------|
| EC50        | Human  | Calcium<br>Mobilization                              | 16 nM                   | [1]       |
| Human       | GTPyS Binding                                    | 17 nM  |                         |           |
| Rat         | Calcium<br>Mobilization                          | 63 nM  |                         |           |
| Mouse       | Calcium<br>Mobilization                          | 28 nM  | _                       |           |
| Zebrafish   | -  | 3.91 nM  | [2]                     |           |
| Kd          | Human  | Radioligand<br>Binding<br>([3H]JNJ-<br>63533054)     | 10 nM                   |           |
| Rat         | Radioligand<br>Binding<br>([3H]JNJ-<br>63533054) | 32 nM  |                         |           |
| Mouse       | Radioligand<br>Binding<br>([3H]JNJ-<br>63533054) | 23 nM  | _                       |           |
| Selectivity | -  | Panel of GPCRs,<br>ion channels,<br>and transporters | Selective for<br>GPR139 | [1]       |

## In Vivo Pharmacokinetics of JNJ-63533054 in Rats

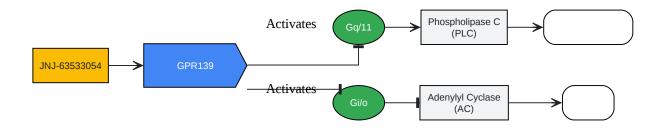


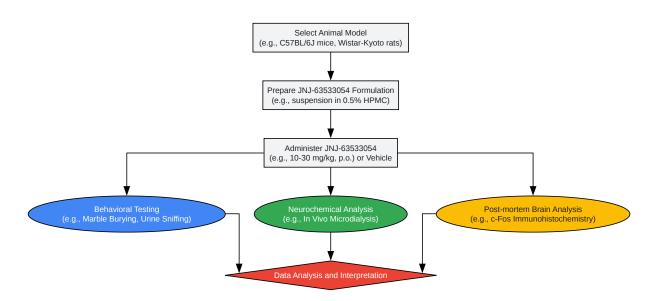
| Parameter                | Route of<br>Administration | Dose    | Value                | Reference |
|--------------------------|----------------------------|---------|----------------------|-----------|
| Cmax                     | Oral (p.o.)                | 5 mg/kg | 317 ng/mL (~1<br>μΜ) |           |
| t1/2                     | Oral (p.o.)                | 5 mg/kg | 2.5 hours            |           |
| Clearance                | Intravenous (i.v.)         | 1 mg/kg | 53 mL/min/kg         | _         |
| Brain to Plasma<br>Ratio | -                          | -       | 1.2                  | _         |

# Signaling Pathways and Experimental Workflows GPR139 Signaling Pathway

Activation of GPR139 by **JNJ-63533054** has been shown to stimulate multiple G protein signaling cascades. The primary pathway involves coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. There is also evidence for coupling to Gi/o proteins.[3] This dual signaling capability suggests that GPR139 activation can have complex and cell-type-specific effects on neuronal function.







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### References



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